Product packaging for Quinolin-8-yl phenylcarbamate(Cat. No.:CAS No. 6329-08-4)

Quinolin-8-yl phenylcarbamate

Cat. No.: B1616729
CAS No.: 6329-08-4
M. Wt: 264.28 g/mol
InChI Key: PBDIJXYBHFECQC-UHFFFAOYSA-N
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Description

Quinolin-8-yl phenylcarbamate is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O2 B1616729 Quinolin-8-yl phenylcarbamate CAS No. 6329-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6329-08-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

quinolin-8-yl N-phenylcarbamate

InChI

InChI=1S/C16H12N2O2/c19-16(18-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19)

InChI Key

PBDIJXYBHFECQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

Other CAS No.

6329-08-4

Origin of Product

United States

Interconversion of the Carbamate Linkage:the Carbamate Functional Group Can Be Transformed into Other Functionalities.

Photochemical and Thermal Transformations of this compound Scaffolds

The quinoline moiety and the carbamate linkage impart distinct reactivities to this compound under photochemical and thermal conditions.

Photochemical Transformations: The quinoline ring system is known to be photoactive. Upon irradiation with UV light, quinoline derivatives can undergo various transformations, including cycloaddition and rearrangement reactions researchgate.net. It has been reported that energy-transfer-mediated cascade dearomative [2+2] cycloaddition/rearrangement reactions can occur between quinoline derivatives and alkenes researchgate.net. This suggests that under suitable photochemical conditions, the quinoline portion of this compound could potentially react with other unsaturated molecules to form complex polycyclic structures. The specific pathway would depend on the wavelength of light used, the solvent, and the presence of other reactants. Photochemical cleavage of related 8-quinolinyl sulfonates has also been investigated, indicating the potential for photo-induced bond breaking at the C8-oxygen linkage dntb.gov.ua.

Thermal Transformations: Carbamates, upon heating, can undergo thermal decomposition. The most common thermal degradation pathway for N-phenyl carbamates is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. This process, known as carbamate cleavage, results in the formation of an isocyanate and an alcohol (or phenol) researchgate.netresearchgate.net.

For this compound, thermal decomposition would be expected to yield phenyl isocyanate and 8-hydroxyquinoline researchgate.net. This reaction is essentially the reverse of the formation of the carbamate from these two precursors. Studies on similar compounds, such as ethyl N-methyl-N-phenylcarbamate, show decomposition in the gas phase to give N-methylaniline, carbon dioxide, and ethylene (B1197577), indicating that alternative fragmentation pathways can also occur depending on the specific structure and conditions researchgate.net. The precise temperature and products of decomposition for this compound would require specific experimental investigation.

Summary of Potential Transformations

ConditionAffected MoietyTransformation TypePotential Products
Photochemical (UV light)Quinoline Ring[2+2] Cycloaddition (with alkene) researchgate.netComplex pyridine-fused polycyclic systems researchgate.net
Photochemical (UV light)C8-O BondPhotocleavage dntb.gov.uaRadical or ionic intermediates
Thermal (Heat)Carbamate LinkageUnimolecular Elimination / Cleavage researchgate.netPhenyl isocyanate + 8-Hydroxyquinoline

Elucidation of Reaction Mechanisms via Experimental Kinetic Studies

Experimental kinetic studies are fundamental to understanding the sequence of elementary steps by which a chemical reaction occurs. While specific kinetic studies detailing the reaction mechanisms of this compound are not extensively reported in the reviewed literature, the broader context of quinoline and carbamate chemistry allows for inferences about its likely reactive pathways.

Kinetic investigations are central to physical organic chemistry for elucidating reaction mechanisms. dokumen.pub For instance, in reactions involving quinoline derivatives, kinetic studies have been crucial in determining whether a reaction proceeds through a concerted or stepwise mechanism. The rates of these reactions are often monitored by techniques such as UV-vis spectroscopy, NMR spectroscopy, or chromatography to determine the order of the reaction with respect to each reactant and to identify any catalytic or inhibitory effects.

In the context of carbamate chemistry, kinetic studies often focus on their formation and hydrolysis. The stability of the carbamate bond is highly dependent on the electronic nature of the substituent groups and the reaction conditions. For this compound, the electron-withdrawing nature of the quinoline ring is expected to influence the reactivity of the carbamate linkage.

Furthermore, in catalytic processes involving quinoline-based ligands, kinetic studies are instrumental. For example, in the manganese-catalyzed hydroboration of quinolines, it was shown that the 1,2-hydroboration is kinetically favorable and reversible, while the 1,4-hydroboration is under thermodynamic control. chinesechemsoc.org Such studies provide a quantitative understanding of the factors governing selectivity and reaction efficiency.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental findings by providing detailed information about molecular structures, reaction pathways, and electronic properties that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to explore the potential energy surfaces of chemical reactions. nih.govmdpi.com DFT calculations can be employed to determine the geometries of reactants, transition states, and products, thereby elucidating the step-by-step mechanism of a reaction. mdpi.compku.edu.cn

For quinoline derivatives, DFT calculations have been successfully used to study the stability of different isomers and to predict their reactivity. nih.gov For example, in the study of a series of tunable quinoline derivatives, DFT was used to optimize the geometries and understand the stability of the most active compounds. nih.gov The calculated energies can help to identify the lowest energy reaction pathway and to understand the factors that control the regioselectivity and stereoselectivity of a reaction. mdpi.com

In the context of this compound, DFT calculations could be used to model its synthesis, for instance, by reacting 8-hydroxyquinoline with phenyl isocyanate. The calculations would provide the activation energy for the reaction and the geometry of the transition state. Furthermore, DFT can be used to study the stability of this compound by calculating its total electronic energy and comparing it to that of its constituent parts or isomers.

For related quinoline systems, DFT has been used to investigate reaction mechanisms. For instance, in the [8+2] cycloadditions of dienylfurans, DFT calculations at the B3LYP level of theory were used to explore different possible pathways, including concerted and stepwise mechanisms, and to identify the most favorable reaction route based on the calculated Gibbs free energy barriers. pku.edu.cn Similarly, in the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been instrumental in distinguishing between stepwise radical-mediated and concerted pathways. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the chemical stability of a molecule. nih.govresearchgate.net

For quinoline derivatives, HOMO-LUMO analysis has been used to explain their electronic properties and reactivity. nih.gov In a study of tunable quinoline derivatives, the HOMO of one compound showed charge density accumulated on the amide, substituted aryl ring, and to a lesser extent on the quinoline ring, while the LUMO showed charge density accumulated only on the quinoline ring. nih.gov This distribution of electron density in the frontier orbitals provides insights into the sites of electrophilic and nucleophilic attack.

In a computational study of methyl N-(3-oxocyclohex-1-en-1-yl)-N-phenylcarbamate, a related carbamate, the HOMO-LUMO transition was found to have ππ* excitation character. acs.orgacs.org The calculated HOMO and LUMO energies can be used to determine global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity. nih.gov

A lower HOMO-LUMO energy gap generally implies higher reactivity. For a series of designed molecules, a lower HOMO-LUMO band gap (2.183–4.106 eV) was correlated with a red shift in absorbance compared to a reference compound (4.179 eV). tees.ac.uk

Table 1: Calculated Frontier Molecular Orbital Energies for Related Compounds

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Method
Designed molecules for photovoltaic applications - - 2.183–4.106 B3LYP/6-311G(d,p) tees.ac.uk
Reference compound (HBTR1) - - 4.179 B3LYP/6-311G(d,p) tees.ac.uk
Methyl N-(3-Oxocyclohex-1-en-1-yl)-N-phenylcarbamate (S2 state) - - 4.91 TDDFT/CAM-B3LYP acs.orgacs.org
Methyl N-(3-Oxocyclohex-1-en-1-yl)-N-phenylcarbamate (T2 state) - - 2.76 TDDFT/CAM-B3LYP acs.orgacs.org

This table presents data for compounds structurally related to this compound to illustrate the application of HOMO-LUMO analysis. Specific data for the title compound was not available in the searched literature.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding in molecules. researchgate.net It provides a localized picture of the electron density in terms of Lewis-type structures (bonds and lone pairs) and deviations from this idealized picture. uni-muenchen.deresearchgate.net NBO analysis is considered more reliable than Mulliken charge analysis, as it is less dependent on the basis set used in the calculation. stackexchange.com

The analysis of the second-order perturbation energies in NBO reveals the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For example, in a study of a terpolymer, interactions such as π to π* and σ to σ* were found to contribute significantly to the stability of the molecule. researchgate.net For molecules containing heteroatoms, like the nitrogen and oxygen in this compound, lone pair to antibonding orbital (n → π* or n → σ*) interactions are particularly important.

NBO analysis also provides Natural Population Analysis (NPA) charges, which describe the charge distribution in the molecule. uni-muenchen.descirp.org This information is crucial for understanding the electrostatic potential and predicting the sites of chemical reactivity. researchgate.net For instance, in a study of (5-chloro-quinolin-8-yloxy) acetic acid, the NPA charges were used to explain the repulsion between certain atoms in different conformations. scirp.org

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. scirp.org For flexible molecules like this compound, which has several rotatable bonds, understanding the conformational landscape is particularly important. nih.gov

Computational methods, particularly DFT, are well-suited for performing conformational analysis. scirp.orgacs.org By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule.

For carbamates, the syn and anti conformations around the C-N bond are of particular interest. acs.org The relative stability of these conformers can be influenced by intramolecular hydrogen bonding and steric effects. In a study of N-carbamoylated amino acids, the syn rotamers were found to form intermolecularly H-bonded species. acs.org

Catalytic Reaction Mechanisms Involving Quinoline-Based Ligands

The quinoline moiety is a common structural motif in ligands used in transition metal catalysis. researchgate.netrsc.org The nitrogen atom of the quinoline ring can coordinate to a metal center, and the extended π-system can participate in metal-ligand interactions. Quinoline-based ligands have been employed in a variety of catalytic reactions, including C-H bond activation, cross-coupling reactions, and hydroboration. chinesechemsoc.orgresearchgate.netrsc.org

The mechanism of these catalytic reactions is often complex and can involve several steps, such as oxidative addition, reductive elimination, transmetalation, and migratory insertion. The specific role of the quinoline-based ligand can vary. In some cases, it acts as a simple spectator ligand, modifying the steric and electronic properties of the metal center. In other cases, the ligand can actively participate in the reaction, for example, through metal-ligand cooperation. chinesechemsoc.org

For instance, quinoline-based NNN-pincer ligands have been used with nickel catalysts for the C-H bond alkylation of azoles. researchgate.net The proposed mechanism for some of these reactions involves a radical pathway. researchgate.net In another example, copper(II) complexes with quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions. rsc.org The proposed mechanism involves the light-induced reduction of the Cu(II) complex to an active Cu(I) species. rsc.org

The Friedländer synthesis of quinolines is a classic reaction that can be catalyzed by various means, including metal catalysts. nih.gov The mechanism typically involves the condensation of a 2-aminobenzaldehyde with a ketone to form an imine, followed by intramolecular cyclization and dehydration. nih.gov

While this compound itself is not typically used as a ligand in the same way as these examples, the principles derived from the study of catalytic reactions involving quinoline-based ligands are relevant to understanding its potential interactions with metal centers and its reactivity in metal-catalyzed transformations.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
8-hydroxyquinoline
Phenyl isocyanate
(5-chloro-quinolin-8-yloxy) acetic acid
Methyl N-(3-oxocyclohex-1-en-1-yl)-N-phenylcarbamate
N-(quinolin-8-yl) alkenyl amides
Cinchonine-9-yl phenylcarbamate
2-aminobenzaldehyde
5-chlorothis compound
Nitroxoline
5-nitrosoquinolin-8-ol
5-aminoquinolin-8-ol
8-sulfonamidoquinoline
5-chloro-8-allyloxyquinoline
(Quinolin-8-yl)dimesitylborane
Phenylboronic acid
4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate
Quinoline-2-carboxamide
Phenyl quinoline-2-carboxylate
2-methoxyphenyl quinoline-2-carboxylate
Quinolin-5-yl pivalate
Quinolin-6-yl (4-methoxyphenyl)carbamate
Quinolin-8-yl (3-methoxyphenyl)carbamate
Quinolin-8-yl naphthalen-1-ylcarbamate
N-(quinolin-8-yl)-2-vinylbenzamide
2-(1-fluoro-2-(naphthalen-2-yl)ethyl)-N-(quinolin-8-yl)benzamide
Quinolin-8-yl N-methyl-N-phenylcarbamate
(5-chloroquinolin-8-yl) ethyl carbonate
(1-tosyl-1H-1,2,3-triazol-4-yl)methyl quinolin-8-ylcarbamate
Methyl N-(3-Oxocyclohex-1-en-1-yl)-N-(quinolin-8-yl)carbamate

Inner-sphere versus Outer-sphere Mechanisms in Transition Metal Catalysis

In transition metal-catalyzed reactions, the mechanism by which a substrate interacts with the metal center is of fundamental importance. The distinction between an inner-sphere and an outer-sphere pathway is crucial for understanding and optimizing catalytic processes.

An inner-sphere mechanism involves the direct coordination of the substrate to the metal catalyst. In the context of quinoline-directed C-H activation, the quinolin-8-yl moiety acts as a bidentate directing group, binding to the metal center through both the quinoline nitrogen and the amide/carbamate nitrogen or oxygen. This coordination brings the metal catalyst into close proximity to a specific C-H bond on the substrate, facilitating its cleavage in a concerted metalation-deprotonation (CMD) step. This forms a stable cyclometalated intermediate, a hallmark of the inner-sphere pathway. For quinoline-based directing groups, this typically results in the formation of a stable six-membered palladacycle.

An outer-sphere mechanism , in contrast, does not involve direct binding of the substrate to the metal. Instead, the catalyst can influence the substrate through other means, such as hydrogen bonding or the transfer of protons and hydrides from the catalyst's coordination sphere to the unbound substrate. While less common for directing group-assisted C-H functionalization, outer-sphere pathways are known in other types of catalytic reactions, like certain hydrogenation processes.

Computational and experimental studies on analogous N-(quinolin-8-yl)benzamide systems strongly support the prevalence of an inner-sphere mechanism in palladium-catalyzed C-H functionalization. The formation of a stable palladacycle intermediate is a key feature of this pathway. Density Functional Theory (DFT) calculations have been employed to determine the relative energies of intermediates, confirming that the cyclometalated species formed via C-H activation is an energetically favorable intermediate.

Mechanism TypeKey FeatureRelevance to Quinoline-Directed Catalysis
Inner-Sphere Direct substrate-to-metal coordination.Highly relevant; formation of a stable cyclometalated intermediate is characteristic.
Outer-Sphere No direct substrate-to-metal coordination; interaction mediated by other species.Less common for this class of reaction; more prevalent in hydrogenation catalysis.

Role of Ancillary Ligands and Substrate Interactions in Quinoline-Directed Processes

The reactivity and selectivity of transition metal-catalyzed reactions directed by quinoline-based groups are profoundly influenced by the ancillary ligands on the metal center and non-covalent interactions with the substrate.

Ancillary Ligands: These are ligands that are bound to the metal center but are not the primary directing group from the substrate. They play a critical role in tuning the electronic and steric properties of the catalyst, which in turn affects the reaction's efficiency and selectivity.

For instance, in palladium-catalyzed C-H functionalization, the choice of ancillary ligand can even reverse the site selectivity. While phosphine-free conditions in the arylation of quinoline N-oxides lead to C8-selectivity, the introduction of a phosphine ligand can favor functionalization at the C2 position. Similarly, the use of specific pyridine-type ancillary ligands has been shown to be crucial for achieving high yields and selectivity in various C-H activation reactions. The steric bulk of an ancillary ligand can create repulsion that disfavors reaction at a nearby site, thereby directing the catalytic activity to a more accessible position.

Substrate Interactions: Non-covalent interactions between the catalyst-ligand complex and the substrate are also vital. Hydrogen bonding, for example, can enhance the affinity between the substrate and the catalyst, facilitating reactions that would otherwise be sluggish. In some cases, an ancillary ligand may possess a hydrogen bond donor that interacts with the substrate's directing group, creating a more rigid and favorable transition state assembly.

Computational studies have helped to quantify the strength of different directing groups. N-(quinolin-8-yl)benzamide, an analogue of this compound, is considered a very strong directing group due to its bidentate chelation to the palladium center. The relative stability of the resulting organopalladium intermediates can be calculated to predict regioselectivity in molecules with multiple potential reaction sites.

The table below summarizes the effect of different ligand types on quinoline-directed C-H activation reactions, based on findings from related systems.

Ligand TypeGeneral EffectExampleReference
None (Ligand-Free) Can lead to specific selectivities (e.g., C8 in quinoline N-oxides).Acetic acid as a non-innocent solvent can act as a ligand.
Phosphines Can alter site-selectivity (e.g., to C2 in quinoline N-oxides).Tri-tert-butylphosphine.
Pyridine-type Often crucial for reactivity and can enhance yields.2-Fluoropyridine, 2,6-Lutidine.
Amino Acid-derived Can act as an internal proton shuttle in the C-H cleavage step.Mono-protected amino acid (MPAA) ligands.

Advanced Spectroscopic and Structural Characterization of Quinolin 8 Yl Phenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of quinolin-8-yl phenylcarbamate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the molecule. The aromatic protons of the quinoline (B57606) and phenyl rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) between adjacent protons provide crucial information for assigning each proton to its specific position on the quinoline and phenyl rings. For instance, the protons on the quinoline ring exhibit a characteristic splitting pattern that allows for their unambiguous assignment. The concentration of quinoline derivatives can influence the chemical shifts, which is attributed to intermolecular stacking interactions. uncw.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures

Nucleus Functional Group Typical Chemical Shift Range (δ, ppm)
¹HAromatic (Quinoline & Phenyl)7.0 - 9.0
¹HAmine (NH)Variable, often broad
¹³CCarbonyl (C=O)153 - 154
¹³CAromatic (Quinoline & Phenyl)110 - 150

Note: Specific chemical shifts can vary depending on the solvent and concentration.

To definitively assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships within this compound, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netprinceton.edusdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to one another in the molecule. This is instrumental in tracing the connectivity of the protons within the quinoline and phenyl rings. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, which is often more easily assigned from the ¹H NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the phenyl ring to the carbamate (B1207046) group and the carbamate group to the quinoline ring through the carbonyl and oxygen atoms. researchgate.netsdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This is crucial for determining the three-dimensional conformation of the molecule in solution, such as the relative orientation of the quinoline and phenyl rings.

Together, these 2D NMR techniques provide an unambiguous and comprehensive structural elucidation of this compound in the solution state. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for determining the precise molecular weight and elemental composition of this compound. rsc.orgnih.gov This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to within a few parts per million (ppm).

For this compound, with a molecular formula of C₁₆H₁₂N₂O₂, the calculated exact mass is 264.0899 g/mol . nih.gov HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition and ruling out other potential molecular formulas. nih.govnih.gov

Furthermore, by inducing fragmentation of the molecular ion, the mass spectrometer can provide valuable structural information. The fragmentation pattern reveals characteristic losses of specific functional groups, which can be used to deduce the connectivity of the molecule. For instance, cleavage of the carbamate bond would be an expected fragmentation pathway, leading to the formation of ions corresponding to the quinolin-8-ol and phenyl isocyanate fragments. Analyzing these fragment ions further corroborates the proposed structure. rsc.orguct.ac.za

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC₁₆H₁₂N₂O₂ nih.gov
Calculated Exact Mass264.0899 nih.gov
Primary Fragmentation PathwaysCleavage of the carbamate ester linkage

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes. rsc.org

The IR spectrum of this compound will exhibit a number of characteristic absorption bands. A strong absorption band is expected in the region of 1700-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate will appear as a band in the region of 3200-3400 cm⁻¹. The C-O stretching vibrations of the ester linkage will likely produce bands in the 1200-1300 cm⁻¹ region. Additionally, characteristic peaks corresponding to the C=C and C=N stretching vibrations within the aromatic quinoline and phenyl rings will be observed in the 1400-1600 cm⁻¹ range, and C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. rsc.org

Raman spectroscopy provides complementary vibrational information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic rings often give rise to strong Raman signals.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (carbamate)Stretching3200 - 3400
C-H (aromatic)Stretching> 3000
C=O (carbamate)Stretching1700 - 1750
C=C/C=N (aromatic)Stretching1400 - 1600
C-O (ester)Stretching1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-conjugated system formed by the quinoline and phenyl rings linked through the carbamate group. The quinoline and phenyl moieties themselves have characteristic π → π* transitions. The presence of the carbamate linker can influence the position and intensity of these absorption bands. The degree of conjugation between the two aromatic systems will affect the energy of the electronic transitions and thus the λmax (wavelength of maximum absorbance) values. researchgate.net Analysis of the UV-Vis spectrum can provide information about the extent of electronic communication between the different parts of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all atoms in the crystal lattice, providing highly accurate bond lengths, bond angles, and torsional angles.

The crystal structure of this compound would reveal the planarity of the quinoline and phenyl rings and the geometry of the carbamate linkage. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal. rsc.org

Furthermore, the crystal structures of salts of this compound, such as its perchlorate (B79767) salt, have been studied. rsc.orgresearchgate.net These studies are important for understanding how the presence of a counter-ion can influence the molecular conformation and the crystal packing. For example, the formation of salts can lead to the presence of symmetry non-equivalent molecules within the unit cell. rsc.orgresearchgate.net

Crystal Packing and Intermolecular Interactions

One of the primary interactions involves the protonated quinoline nitrogen of the carbamate. In one of the symmetry-independent molecules, the quinolinium hydrogen forms a direct hydrogen bond with a perchlorate anion (N–H···O). rsc.org However, in the second non-equivalent molecule, this interaction is mediated by a water molecule; the quinolinium hydrogen is bonded to the water oxygen (N–H···O), which in turn is hydrogen-bonded to a perchlorate oxygen. rsc.org

Furthermore, the carbamate N-H group in both symmetry-independent molecules participates in hydrogen bonding with perchlorate anions (N–H···O). rsc.org In contrast, the carbonyl oxygen of the carbamate functionality does not appear to be involved in significant supramolecular interactions. rsc.org

Table 1: Key Intermolecular Interactions in this compound Perchlorate
Interaction TypeDonorAcceptorInvolvement of Symmetry-Equivalent MoleculesSignificance
N-H···O Hydrogen BondQuinolinium N-H (Molecule 1)Perchlorate AnionMolecule 1Direct linkage between cation and anion. rsc.org
N-H···O Hydrogen BondQuinolinium N-H (Molecule 2)Water MoleculeMolecule 2Mediated linkage to perchlorate via water bridge. rsc.org
N-H···O Hydrogen BondCarbamate N-HPerchlorate AnionBoth MoleculesStabilization of the carbamate moiety. rsc.org
π···π StackingQuinoline RingQuinoline RingBetween orthogonal conformersContributes to crystal packing and stability. rsc.org

Analysis of Symmetry Non-Equivalent Molecules in the Unit Cell

The existence of two symmetry non-equivalent molecules (often denoted as Z' = 2) in the asymmetric unit of this compound perchlorate is a direct consequence of the influence of the perchlorate anion on the molecular conformation. rsc.orgrsc.orgbhattadevuniversity.ac.in These two molecules, while chemically identical, adopt distinct conformations and engage in different intermolecular interactions within the crystal lattice.

The most striking difference between the two non-equivalent molecules lies in the relative orientation of the phenyl and quinoline ring systems. In one molecule, the planes of these two aromatic rings are nearly orthogonal to each other. rsc.org In contrast, the other molecule exhibits a conformation where the two rings are almost parallel. rsc.org This conformational disparity is a direct result of the packing forces and the specific hydrogen bonding environment created by the perchlorate anions and water molecules. rsc.org

The differing intermolecular interactions are also a key feature. As mentioned previously, one molecule's protonated quinoline nitrogen interacts directly with a perchlorate anion, while the other interacts with a water molecule. rsc.org This distinction in the immediate coordination sphere of the quinolinium moiety highlights the subtle energetic landscape of the crystallization process, where different, yet stable, interaction motifs can coexist. The presence of these non-equivalent molecules provides a valuable snapshot of the conformational flexibility of the this compound cation and the role of anions in directing supramolecular architecture. rsc.org

Table 2: Comparison of Symmetry Non-Equivalent Molecules of this compound Perchlorate
FeatureMolecule 1Molecule 2
Ring Orientation Phenyl and quinoline rings are nearly orthogonal. rsc.orgPhenyl and quinoline rings are nearly parallel. rsc.org
Quinolinium N-H Interaction Direct hydrogen bond to a perchlorate anion. rsc.orgHydrogen bond to a water molecule. rsc.org
Involvement in π···π Stacking Participates in π···π interactions with other orthogonal molecules. rsc.orgNo significant π···π interactions observed. rsc.org

Structure Reactivity and Structure Function Relationships of Quinolin 8 Yl Phenylcarbamate and Analogs

Impact of Substituent Effects on Chemical Reactivity and Stability

The introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the carbamoyl (B1232498) carbon and the nucleophilicity of the nitrogen and oxygen atoms within the carbamate (B1207046) moiety. For instance, electron-withdrawing groups on the phenyl ring can enhance the leaving group potential of the phenoxy moiety, potentially increasing the susceptibility of the carbamate to nucleophilic attack and hydrolysis. Conversely, electron-donating groups may increase the electron density on the carbamate nitrogen, which could influence its interaction with biological targets.

Research on related quinoline (B57606) derivatives has shown that the presence of specific substituents is critical for their biological activity. For example, in the context of antimycobacterial agents, the nature and position of substituents on the quinoline scaffold were found to be highly sensitive for maintaining activity. researchgate.net Similarly, for quinoline-based anticancer drugs, the presence of a hydroxyl or methoxy (B1213986) group at position 7 and a substituent at position 4 on the quinoline ring can enhance antitumor activity. orientjchem.org

The stability of the compound can also be affected by steric hindrance introduced by bulky substituents near the carbamate linkage, which can shield it from chemical or enzymatic degradation. Tautomeric forms of the quinoline ring system may also play a role in the compound's chemical reactivity and biological activity. google.com

Electronic and Steric Factors Influencing Carbamate Linkage Integrity and Reactivity

The integrity and reactivity of the carbamate linkage are central to the function of quinolin-8-yl phenylcarbamate and its analogs. This linkage's stability is governed by a delicate balance of electronic and steric factors.

Electronic Factors: The carbamate group (-OCONH-) is a hybrid of an ester and an amide. The delocalization of the nitrogen lone pair electrons into the carbonyl group imparts a partial double bond character to the C-N bond, which contributes to its planar geometry and stability. acs.orgnih.gov This resonance effect reduces the electrophilicity of the carbonyl carbon compared to that in an ester, making it less susceptible to hydrolysis. The electronic nature of the substituents on the quinoline and phenyl rings directly impacts this resonance. Electron-withdrawing groups on the phenyl ring can decrease the electron-donating ability of the phenoxy oxygen, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Steric Factors: The steric environment around the carbamate linkage also plays a crucial role. Bulky substituents on either the phenyl ring or the quinoline moiety in close proximity to the carbamate can hinder the approach of nucleophiles or the binding of enzymes, thereby increasing the stability of the linkage. Conversely, a less hindered environment may allow for easier access and reaction.

The interplay of these factors is critical. For example, while an electron-withdrawing group might electronically activate the carbamate for cleavage, a bulky ortho-substituent on the phenyl ring could sterically protect it, leading to a net effect of increased stability.

Quinoline Moiety as a Core Pharmacophore in Structure-Activity Relationship (SAR) Studies

The quinoline ring system is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.netmdpi.com In the context of this compound and its analogs, the quinoline moiety serves as a critical scaffold that orients the phenylcarbamate portion of the molecule for interaction with its biological targets.

Structure-activity relationship (SAR) studies on various quinoline derivatives have consistently highlighted the importance of this core structure. For instance, in the development of anti-angiogenic agents, 5-chlorothis compound was identified as a potent inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation and type 2 human methionine aminopeptidase (B13392206) (MetAP2). nih.govnih.gov Further SAR studies on this hit compound led to the discovery of even more potent analogs. nih.govnih.gov

The nitrogen atom in the quinoline ring can participate in hydrogen bonding or coordination with metal ions, which is a key feature in the mechanism of action of many quinoline-based inhibitors. researchgate.net The planar nature of the quinoline ring also allows for π-π stacking interactions with aromatic residues in the active sites of enzymes. researchgate.net

Modifications to the quinoline ring, such as the introduction of substituents or changes in the ring fusion, can significantly alter the compound's biological activity profile. SAR studies have shown that the position and electronic properties of substituents on the quinoline ring are crucial for potency and selectivity against specific biological targets. researchgate.netorientjchem.org For example, in a series of quinoline derivatives targeting phosphodiesterase 10A, modifications to the quinoline core were instrumental in optimizing inhibitory activity and reducing off-target effects. nih.gov

Correlation of Molecular Structure with Specific Enzyme Inhibition Mechanisms

Enzyme inhibitors can be classified as reversible or irreversible. omicsonline.org Reversible inhibitors, which bind non-covalently, can be competitive, non-competitive, or uncompetitive. Irreversible inhibitors typically form covalent bonds with the enzyme. The carbamate moiety in this compound can act as a carbamoylating agent, potentially leading to irreversible inhibition by transferring the carbamoyl group to a nucleophilic residue (like serine or cysteine) in the enzyme's active site.

For example, 5-chlorothis compound has been identified as an inhibitor of MetAP2. nih.govnih.gov The precise mechanism likely involves the binding of the quinoline moiety to the enzyme's active site, positioning the carbamate for a reaction. Docking studies with related quinoline inhibitors targeting other enzymes have shown that the quinoline ring can form π-π interactions with aromatic amino acid residues in the active site. researchgate.net

The substituents on both the quinoline and phenyl rings play a critical role in determining the selectivity and potency of enzyme inhibition. For instance, in the inhibition of cholinesterases, the position of substituents on the phenyl ring of carbamate inhibitors can dramatically influence selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). researchgate.net Minor structural modifications can shift the mechanism from reversible to irreversible or alter the type of reversible inhibition.

Design Principles for Modulating Chemical Reactivity and Selectivity in this compound Derivatives

The design of novel this compound derivatives with modulated chemical reactivity and enhanced selectivity is guided by several key principles derived from structure-activity relationship (SAR) studies.

Applications and Advanced Research Directions of Quinolin 8 Yl Phenylcarbamate in Chemical Synthesis and Catalysis

Role as Ligands in Organometallic Catalysis for Novel Transformations

The quinolin-8-yl moiety, a core component of Quinolin-8-yl phenylcarbamate, is a privileged structure in coordination chemistry and organometallic catalysis. Derived from 8-aminoquinoline (B160924), this bidentate N,N-chelating unit can effectively coordinate with a variety of transition metals, including rhodium, ruthenium, and nickel, enabling a range of catalytic transformations. The directing ability of the 8-aminoquinoline group is particularly noteworthy, facilitating regioselective C-H bond functionalization reactions that are otherwise challenging to achieve.

In this context, amides and carbamates derived from 8-aminoquinoline serve as powerful directing groups. For instance, Ru-catalyzed C(sp²)-H bond arylation has been successfully performed on benzamides bearing the 8-aminoquinoline directing group. mdpi.com Similarly, rhodium-catalyzed systems have been developed for the C-H amidation of quinoline (B57606) N-oxides using carbamate-derived reagents. ibs.re.kr These reactions allow for the precise installation of functional groups onto aromatic and heteroaromatic rings, a crucial step in the synthesis of complex molecules. The stability of the five-membered chelate ring formed between the quinoline nitrogen, the amide/carbamate (B1207046) nitrogen, and the metal center is key to this directing effect.

Research has also explored nickel(II) complexes bearing quinoline-derived ligands for catalytic processes like ethylene (B1197577) oligomerization. vulcanchem.com The steric and electronic properties of the quinoline ligand, which can be fine-tuned by substituents, play a critical role in determining the catalyst's activity and selectivity. While this compound itself is not always the direct ligand, its structural motif is central to the design of these effective catalytic systems. The carbamate group can be seen as a modifiable handle that influences the ligand's properties or as a precursor that can be converted into the desired directing group.

Table 1: Examples of Catalytic Systems Employing Quinoline-Derived Ligands

Catalyst SystemTransformationRole of Quinoline MoietyReference
[{Cp*RhCl₂}₂]/AgNTf₂C-H Amidation of Quinoline N-OxidesDirecting Group Precursor ibs.re.kr
[RuCl₂(p-cymene)]₂/P(p-Tol)₃C(sp²)-H Bond ArylationDirecting Group mdpi.com
Nickel(II) complexesEthylene OligomerizationChelating Ligand vulcanchem.com
Copper-based nanocatalystCarbamate Synthesis via C-H activationLigand Scaffold magtech.com.cn

Intermediates in the Synthesis of Complex Organic Molecules

The carbamate functionality in this compound is a versatile reactive group, positioning the molecule as a valuable intermediate for synthesizing a variety of more complex nitrogen-containing compounds.

The aminolysis of carbamates, particularly activated ones like phenyl carbamates, is a well-established and efficient method for the synthesis of substituted ureas. researchgate.net The phenoxy group is a good leaving group, allowing for mild reaction conditions when treated with primary or secondary amines to form N,N'-substituted ureas. acs.org This method avoids the use of hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.net Zirconium(IV) catalysts have also been shown to facilitate the exchange reaction between carbamates and amines to produce ureas, sometimes accelerated by microwave irradiation. scispace.com

Beyond simple ureas, phenyl carbamate intermediates are pivotal in the selective synthesis of hydantoins. Research has demonstrated that dipeptide-based phenyl carbamates can be selectively converted into either ureas or hydantoins by simply changing the reaction conditions. researchgate.net Treatment with a primary or secondary amine yields the urea (B33335), whereas treatment with a non-nucleophilic base in a polar aprotic solvent like DMF induces intramolecular cyclization to the hydantoin (B18101) ring system. researchgate.net This dual reactivity from a common precursor is highly valuable in combinatorial chemistry and the generation of compound libraries. General methods for hydantoin synthesis often involve the reaction of α-amino esters with carbamates to form ureido intermediates that subsequently cyclize under basic conditions. scirp.org

The reactivity of the carbamate group makes it a precursor to a broader range of nitrogen heterocycles, which are foundational scaffolds in medicinal chemistry and natural products. rsc.orgnih.gov

Quinoxalines and other fused heterocyclic systems are important targets in organic synthesis due to their wide range of biological activities. rsc.orgresearchgate.net While this compound is not typically a direct precursor for the construction of the quinoxaline (B1680401) ring itself—which is classically formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound—it serves as a crucial building block for creating complex molecules that contain these fused systems. rsc.org

Specifically, the carbamate or the corresponding urea functionality is used to link the quinoline scaffold to other aromatic or heterocyclic moieties, including pre-formed quinoxaline rings. For example, synthetic routes have been developed where a quinoxalindione is linked to a phenyl group via an ether bond, and an amino group on that phenyl ring is then reacted with an isocyanate or an activated carbamate to form a diaryl urea derivative. google.comresearchgate.net In these multi-step syntheses, the carbamate chemistry provides a reliable method for forging the final urea linkage, demonstrating its role in the assembly of large, multi-component heterocyclic structures.

Emerging Applications in Materials Chemistry

The quinoline scaffold, particularly the 8-hydroxyquinoline (B1678124) (oxine) core from which this compound is derived, is a cornerstone in the field of materials chemistry. scirp.orgrsc.orgresearchgate.net 8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable, luminescent metal complexes, most famously with aluminum (Alq₃), which has been a benchmark electron-transporting and emissive material in organic light-emitting diodes (OLEDs) for decades. researchgate.nettandfonline.com

The introduction of a phenylcarbamate group at the 8-position modifies the electronic properties, solubility, and film-forming capabilities of the quinoline core. These modifications are crucial for developing new organic electronic materials. Quinoline derivatives are actively researched for their electroluminescent properties, with applications in blue, sky-blue, and yellow-emitting OLEDs. psu.eduacs.orgsigmaaldrich.com The development of quinoline-containing polymers and monomers is also an active area of research, with potential applications in organic electronics and as transfection agents for gene delivery. nih.gov The carbamate linkage itself is fundamental to polymer chemistry, as it is the defining bond in polyurethanes. The quinoline-carbamate hybrid structure, therefore, holds potential for creating novel functional polymers with unique photophysical or biological properties.

Table 2: Potential Materials Applications of Quinoline-Based Scaffolds

Application AreaRole of Quinoline MoietyRelevant Compound ClassReference
Organic Light-Emitting Diodes (OLEDs)Emitter / Electron-Transport LayerMetal-quinolate complexes, Poly(quinoline)s researchgate.net
Electroluminescent MaterialsBlue EmitterPyrazoloquinoline derivatives psu.edu
Polymer ChemistryFunctional MonomerQuinoline-containing polymers
Fluorescent ChemosensorsMetal-Ion Recognition8-Hydroxyquinoline derivatives rsc.orgresearchgate.net

Future Perspectives in Synthetic Methodology Development for Quinoline Carbamates

The synthesis of quinoline carbamates continues to evolve, driven by the demand for novel structures with tailored properties for applications in medicine, catalysis, and materials science. Future developments in synthetic methodology are likely to focus on several key areas.

First, the advancement of catalytic systems will remain a priority. This includes the design of more efficient, selective, and environmentally benign catalysts, moving away from expensive or toxic metals towards earth-abundant alternatives like copper and zirconium. magtech.com.cnscispace.com One-pot and tandem reactions, such as the sequence combining Friedel-Crafts cyclization and fragmentation to produce (2-(quinolin-2-yl)phenyl)carbamates, represent an elegant strategy to increase synthetic efficiency and reduce waste.

Second, there is a growing emphasis on late-stage functionalization. Methodologies that allow for the precise installation or modification of the quinoline carbamate moiety onto complex molecular scaffolds at a late stage in the synthesis are highly desirable. This approach, often enabled by C-H activation catalysis, accelerates the generation of analogs for structure-activity relationship (SAR) studies. nih.gov

Third, the development of asymmetric syntheses will be crucial for accessing chiral quinoline carbamates, which are of particular interest for pharmacological applications. This involves the creation of chiral catalysts or the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. The expansion of substrate scope to tolerate a wider variety of functional groups will further enhance the utility of these synthetic methods.

Chemoinformatics and High-Throughput Screening in the Discovery and Optimization of this compound Analogs

The discovery and optimization of bioactive molecules are increasingly driven by the integration of computational and experimental high-throughput techniques. This compound and its analogs are well-suited for such modern drug discovery paradigms.

High-throughput screening (HTS) has proven to be a powerful tool for identifying new biological activities for this class of compounds. In a notable example, 5-chlorothis compound was identified as a hit in an HTS campaign for novel anti-angiogenic agents. Subsequent SAR studies led to even more potent inhibitors. Similarly, HTS of quinoline-O-carbamate derivatives using an AlCl₃-induced zebrafish model for Alzheimer's disease has been employed to screen for potential therapeutic leads. tandfonline.com These successes underscore the value of screening large libraries of quinoline carbamates to uncover new biological functions.

Chemoinformatics plays a vital role in this process. Computational tools are used to design and manage compound libraries, predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, and perform virtual screening to prioritize compounds for synthesis and testing. By modeling the interaction between quinoline-based ligands and biological targets, chemoinformatic approaches can guide the optimization of hit compounds, suggesting specific structural modifications to improve potency and selectivity, as seen in the development of multifunctional agents for Alzheimer's disease. The synergy between HTS and chemoinformatics accelerates the discovery pipeline, enabling the rapid identification and refinement of quinoline carbamate analogs for a variety of therapeutic targets.

Q & A

Q. What are the key structural and functional properties of quinolin-8-yl phenylcarbamate that make it relevant for zinc detection in biochemical assays?

this compound derivatives are structurally characterized by an 8-amidoquinoline core, which enables selective binding to zinc ions through coordination chemistry. The phenylcarbamate group enhances solubility and stabilizes the fluorophore-zinc complex, improving quantum yield. Methodologically, synthesis involves coupling quinolin-8-amine with phenyl chloroformate, followed by purification via column chromatography. Structural validation requires NMR, X-ray crystallography (e.g., bond lengths of 1.3–1.5 Å for Zn–N coordination ), and mass spectrometry .

Q. How can researchers optimize synthetic protocols for this compound to improve yield and purity?

Optimization strategies include:

  • Reaction conditions : Use anhydrous solvents (e.g., THF) under inert gas to prevent hydrolysis of the carbamate group.
  • Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
  • Purification : Combine silica gel chromatography with recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Documented yields range from 60–75% in peer-reviewed studies, with impurities primarily arising from incomplete amine protection .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

Key techniques include:

  • UV-Vis spectroscopy : Detect λmax shifts (e.g., 320 nm to 350 nm upon zinc binding).
  • Fluorescence spectroscopy : Measure quantum yield (Φ) changes (e.g., Φ = 0.15 to Φ = 0.45 post-zinc coordination).
  • NMR titration : Monitor chemical shift perturbations in <sup>1</sup>H NMR (e.g., downfield shifts of quinoline protons) to confirm binding stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of this compound derivatives with enhanced zinc affinity?

DFT models (e.g., B3LYP/6-31G*) predict electronic properties and binding energies. For example:

  • Charge distribution : The carbamate oxygen exhibits a partial negative charge (−0.45 e), favoring Zn<sup>2+</sup> coordination.
  • Binding energy : Calculated ΔG for Zn complexation ranges from −25 to −30 kcal/mol, correlating with experimental stability constants (log K = 4.5–5.2) . Researchers should validate computational results with isothermal titration calorimetry (ITC) to resolve discrepancies between predicted and observed binding affinities .

Q. What experimental and analytical approaches resolve contradictions in reported fluorescence quantum yields for this compound-zinc complexes?

Discrepancies (e.g., Φ = 0.35 vs. Φ = 0.50 in similar studies) may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance Φ compared to aqueous buffers.
  • Concentration artifacts : Aggregation at >1 mM quenches fluorescence. Mitigation strategies:
  • Standardize solvent systems and concentrations.
  • Use internal standards (e.g., fluorescein) for Φ calibration .

Q. How do regulatory classifications (e.g., DEA scheduling) impact the procurement and use of this compound in academic research?

Quinolin-8-yl derivatives like PB-22 are classified as Schedule I controlled substances in the U.S. due to structural similarity to synthetic cannabinoids. Researchers must:

  • Submit DEA Form 225 for procurement.
  • Maintain rigorous inventory logs and secure storage.
  • Justify biological relevance in grant proposals to avoid regulatory delays .

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing and testing this compound analogs?

  • Documentation : Follow Beilstein Journal guidelines for experimental details (e.g., solvent batches, temperature gradients).
  • Data sharing : Deposit raw spectra, crystallographic data (CIF files), and synthetic protocols in open repositories like Zenodo.
  • Peer validation : Collaborate with independent labs to replicate key findings .

Q. How should researchers design assays to evaluate the specificity of this compound for zinc over competing ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>)?

  • Competitive titration : Use ICP-MS to quantify metal ion concentrations post-incubation.
  • Fluorescence recovery : Add EDTA to chelate interfering ions and measure signal restoration.
  • Selectivity ratios : Calculate Kd(Zn)/Kd(M) for competing metals (e.g., >100:1 for Zn/Cu) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.